Fludarabine - 21679-14-1

Fludarabine

Catalog Number: EVT-268280
CAS Number: 21679-14-1
Molecular Formula: C10H12FN5O4
Molecular Weight: 285.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fludarabine (chemical name: 2-fluoro-9-β-D-arabinofuranosyladenine 5'-monophosphate) is a synthetic purine nucleoside analog. [] It is classified as an antineoplastic agent due to its ability to inhibit the growth and proliferation of cancer cells. [] In scientific research, Fludarabine serves as a valuable tool for investigating cellular processes related to DNA synthesis and repair, apoptosis, and immune modulation. []

Fludarabine Phosphate (Fludarabine Monophosphate)

Compound Description: Fludarabine phosphate is a prodrug of fludarabine, converted in vivo to the active metabolite 9-β-D-arabinosyl-2-fluoroadenine (F-ara-A) []. It is a purine nucleoside analog that acts as a cytotoxic agent by interfering with DNA synthesis and repair []. Fludarabine phosphate is commonly used in the treatment of hematological malignancies, particularly chronic lymphocytic leukemia (CLL) and indolent B-cell lymphoma []. It has also been incorporated into reduced intensity conditioning regimens for stem-cell transplantation due to its immunosuppressive effects [].

9-β-D-arabinosyl-2-fluoroadenine (F-ara-A)

Compound Description: F-ara-A is the primary active metabolite of fludarabine and fludarabine phosphate []. It is a purine nucleoside analog that exerts its cytotoxic effects by inhibiting DNA synthesis and repair []. It acts by incorporating into DNA and RNA, ultimately triggering apoptosis in susceptible cells [].

Arabinosylcytosine (ara-C, Cytarabine)

Compound Description: Arabinosylcytosine, commonly known as ara-C or cytarabine, is a pyrimidine nucleoside analog that inhibits DNA polymerase, thereby disrupting DNA synthesis [, ]. It is widely used in the treatment of acute myeloid leukemia (AML) [].

Relevance: Fludarabine has been shown to enhance the intracellular accumulation of ara-C triphosphate (ara-CTP), the active metabolite of ara-C [, ]. This synergistic interaction has led to the clinical use of fludarabine in combination with ara-C for treating AML []. The two compounds have distinct structures and mechanisms of action, but their synergistic interaction highlights the potential of combining fludarabine with other chemotherapeutic agents.

Chlorambucil

Compound Description: Chlorambucil is a nitrogen mustard alkylating agent that disrupts DNA replication by forming cross-links between DNA strands [, , ]. It has been used as a standard treatment option for chronic lymphocytic leukemia (CLL) [, ].

Alemtuzumab (Campath-1H)

Compound Description: Alemtuzumab is a humanized monoclonal antibody that targets CD52, a protein highly expressed on the surface of mature lymphocytes [, , ]. It induces cell death by mediating antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC) [, ]. Alemtuzumab has been used in the treatment of B-cell chronic lymphocytic leukemia (B-CLL) and other lymphoid malignancies [, ].

Relevance: Alemtuzumab has shown synergistic activity with fludarabine in the treatment of relapsed or refractory B-CLL [, ]. The combination of fludarabine and alemtuzumab (FluCam) has demonstrated improved responses even in patients resistant to either agent alone [, , ].

Rituximab

Compound Description: Rituximab is a chimeric monoclonal antibody that targets CD20, a protein expressed on the surface of B cells [, , , ]. It induces cell death through ADCC, CDC, and direct apoptosis induction [, ]. Rituximab is widely used in the treatment of various B-cell malignancies, including non-Hodgkin's lymphoma and chronic lymphocytic leukemia [, , ].

Relevance: Similar to alemtuzumab, rituximab has demonstrated synergistic effects with fludarabine in the treatment of B-cell malignancies [, ]. The combination of fludarabine and rituximab (FR) has shown promising results in various clinical trials, including improved response rates and survival outcomes in CLL patients [, , ].

Cisplatin (CDDP)

Compound Description: Cisplatin is a platinum-based chemotherapy drug that forms interstrand and intrastrand cross-links in DNA, leading to cell cycle arrest and apoptosis []. It is used to treat a wide range of cancers, including testicular, ovarian, and lung cancers [].

Relevance: Fludarabine has been shown to synergistically enhance the cytotoxic effects of cisplatin in vitro []. This synergy is attributed to fludarabine’s ability to inhibit nucleotide excision repair (NER), a DNA repair pathway that removes cisplatin-induced DNA adducts [].

Relevance: Ofatumumab is investigated as a treatment option for patients with CLL who are refractory to fludarabine and alemtuzumab (FA-ref) or have bulky fludarabine-refractory (BF-ref) disease []. Studies have shown that ofatumumab produces high response rates in these patient populations, regardless of prior rituximab exposure [].

Cladribine (2-Chlorodeoxyadenosine, 2-CdA)

Compound Description: Cladribine is a purine nucleoside analogue that interferes with DNA synthesis and repair, ultimately inducing apoptosis in susceptible cells [, ]. It is used in the treatment of hairy cell leukemia (HCL) and has been investigated as a potential treatment option for chronic lymphocytic leukemia (CLL) [, ].

Deoxycoformycin (Pentostatin)

Compound Description: Deoxycoformycin, also known as pentostatin, is a purine analog that inhibits adenosine deaminase, an enzyme involved in purine metabolism [, ]. This inhibition leads to the accumulation of deoxyadenosine triphosphate (dATP), which is toxic to lymphocytes []. Deoxycoformycin is primarily used in the treatment of hairy cell leukemia (HCL) [].

Valproic Acid (VPA)

Compound Description: Valproic acid (VPA) is a histone deacetylase (HDAC) inhibitor with known anticonvulsant and mood-stabilizing properties []. It has also been investigated as a potential anticancer agent, particularly in combination with other chemotherapeutic drugs [].

Relevance: Studies have shown that VPA can synergistically enhance the apoptotic effects of fludarabine in chronic lymphocytic leukemia (CLL) cells []. This synergy is mediated by the activation of cathepsin B, a lysosomal protease that degrades anti-apoptotic proteins [].

Oxaliplatin

Compound Description: Oxaliplatin is a platinum-based chemotherapy drug, similar to cisplatin, that forms DNA adducts, primarily interstrand crosslinks (ICLs), leading to cell cycle arrest and apoptosis []. It is used in the treatment of various cancers, including colorectal cancer.

Relevance: Fludarabine has been shown to enhance the cytotoxicity of oxaliplatin in both normal and chronic lymphocytic leukemia (CLL) lymphocytes []. This synergistic effect is attributed to fludarabine's ability to suppress the removal of oxaliplatin-induced ICLs from DNA, leading to increased DNA damage and cell death [].

Source and Classification

Fludarabine was first synthesized in the 1970s by Montgomery and colleagues, who developed methods to produce it from 2-aminoadenine. It belongs to the class of drugs known as antimetabolites, specifically purine analogs, which mimic the natural nucleotides that are essential for DNA replication and repair processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of fludarabine typically involves several steps:

  1. Starting Material: The process begins with 2-fluoroadenine and 9-β-D-arabinofuranosyl-uracil.
  2. Acetylation: The crude fludarabine is treated with acetic anhydride at elevated temperatures (90-100°C) to form a triacetyl derivative.
  3. Hydrolysis: This intermediate is then hydrolyzed using methanol and ammonium hydroxide to yield pure fludarabine.
  4. Phosphorylation: Finally, fludarabine undergoes phosphorylation to produce fludarabine phosphate, typically at low temperatures to enhance yield and purity .

Recent advancements have focused on enzymatic synthesis methods that eliminate the need for pure enzymes, making the process more suitable for industrial applications .

Chemical Reactions Analysis

Fludarabine undergoes various chemical reactions that are critical for its therapeutic function:

  1. Dephosphorylation: Upon administration, fludarabine phosphate is rapidly converted to 2-fluoro-ara-A (the active form) through dephosphorylation.
  2. Phosphorylation: Inside cells, it is further phosphorylated by deoxycytidine kinase into the triphosphate form, which is crucial for its action against tumor cells .
  3. Inhibition of Enzymes: The triphosphate form inhibits key enzymes involved in DNA synthesis, such as DNA polymerase alpha and ribonucleotide reductase .
Mechanism of Action

Fludarabine exerts its cytotoxic effects primarily through the following mechanisms:

  1. Inhibition of DNA Synthesis: The triphosphate form competes with natural nucleotides during DNA replication, leading to termination of DNA chain elongation.
  2. Interference with Enzymatic Activity: It inhibits ribonucleotide reductase, thereby reducing the availability of deoxynucleotides necessary for DNA synthesis .
  3. Induction of Apoptosis: By disrupting normal cellular processes, fludarabine can trigger programmed cell death in malignant cells.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Fludarabine is typically a white to off-white crystalline powder.
  • Solubility: It is highly soluble in water due to its phosphate group.

Chemical Properties

  • pH Stability: Fludarabine phosphate solutions are stable at a pH range of 4 to 7.
  • Thermal Stability: It exhibits stability under standard storage conditions but should be protected from light.

Relevant data on solubility and stability are crucial for formulation development in pharmaceutical applications.

Applications

Fludarabine is primarily utilized in oncology for treating:

  • Chronic Lymphocytic Leukemia: It serves as a second-line therapy, particularly effective in patients who have not responded to other treatments.
  • Non-Hodgkin Lymphoma: Used in combination with other agents for enhanced efficacy.

Research continues into expanding its applications in combination therapies and exploring its potential against other malignancies .

Properties

CAS Number

21679-14-1

Product Name

Fludarabine

IUPAC Name

(2R,3S,4S,5R)-2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C10H12FN5O4

Molecular Weight

285.23 g/mol

InChI

InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6+,9-/m1/s1

InChI Key

HBUBKKRHXORPQB-FJFJXFQQSA-N

SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N

Solubility

Sparingly sol water, org solvents

Synonyms

2-fluoroadenine arabinoside
9-beta-D-arabinofuranosyl-2-fluoroadenine
F-ara-A
fludarabine

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N

Isomeric SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.